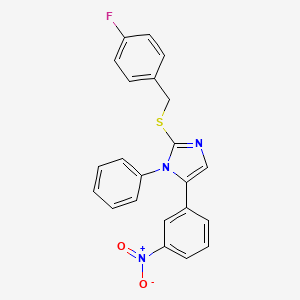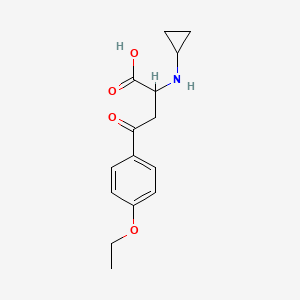
1-Cyclopropyl-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1H-pyrazole-3-carbaldehyde is a versatile chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Mechanism of Action
Target of Action
It’s known that pyrazole-containing pharmaceuticals have a broad spectrum of biological activities . They have been approved by the FDA for the treatment of a broad range of clinical conditions .
Mode of Action
Pyrazole derivatives are known to interact with various targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
It’s known that pyrazole-containing drugs may exert better pharmacokinetics compared with drugs containing similar heterocyclic rings . The impact of these properties on the bioavailability of 1-Cyclopropylpyrazole-3-carbaldehyde would require further investigation.
Result of Action
Given the broad spectrum of biological activities exhibited by pyrazole derivatives, it’s likely that the effects of 1-Cyclopropylpyrazole-3-carbaldehyde would be diverse and depend on the specific targets and pathways involved .
Action Environment
It’s known that the biological activity of pyrazole derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .
Preparation Methods
The synthesis of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde can be achieved through several methods:
Vilsmeier-Haack Reaction: This method involves the reaction of hydrazones with Vilsmeier-Haack reagents to form pyrazole carbaldehydes.
Oxidation of Corresponding Alcohols: The corresponding alcohols can be oxidized to form the desired carbaldehyde.
Miscellaneous Methods: Other methods include cycloaddition reactions and condensation reactions involving various precursors.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, making the process more cost-effective and scalable for commercial applications.
Chemical Reactions Analysis
1-Cyclopropyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo substitution reactions, where different substituents replace the hydrogen atoms on the pyrazole ring.
Condensation: It can react with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine to form various derivatives.
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation, and various catalysts for substitution reactions. The major products formed from these reactions are often more complex pyrazole derivatives with enhanced biological or chemical properties.
Scientific Research Applications
1-Cyclopropyl-1H-pyrazole-3-carbaldehyde has a wide range of scientific research applications:
Comparison with Similar Compounds
1-Cyclopropyl-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
Pyrazole-3-carbaldehyde: Lacks the cyclopropyl group, which may result in different chemical and biological properties.
1-Phenylpyrazole-3-carbaldehyde: Contains a phenyl group instead of a cyclopropyl group, leading to variations in reactivity and applications.
3,5-Disubstituted Pyrazoles:
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-cyclopropylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-5-6-3-4-9(8-6)7-1-2-7/h3-5,7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMRKVYWLFPKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823349-88-7 |
Source


|
| Record name | 1-cyclopropyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2695791.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2695792.png)


![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate](/img/structure/B2695797.png)
![4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2695799.png)
![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2695801.png)
![2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide](/img/structure/B2695802.png)



